molecular formula C34H70NO10P B12069107 Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate

Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate

Cat. No.: B12069107
M. Wt: 683.9 g/mol
InChI Key: XDGIUHZTOUFLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically requires the use of protective groups to ensure selective phosphorylation and esterification. The final product is obtained by neutralizing the phosphoric acid derivative with ammonium hydroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions. The process includes purification steps such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions (e.g., HCl or NaOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Myristic acid and glycerophosphoric acid.

    Oxidation: Glyceraldehyde or glyceric acid derivatives.

    Substitution: Phosphoester derivatives.

Scientific Research Applications

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, thereby altering membrane properties such as fluidity and permeability. It interacts with membrane proteins and peptides, influencing their structure and function. The molecular targets include membrane-bound enzymes and receptors, and the pathways involved often relate to signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific fatty acid composition (myristic acid) and its ability to form stable anionic lipid bilayers. This makes it particularly useful for studying interactions with cationic peptides and proteins, as well as for applications requiring stable, negatively charged lipid membranes .

Properties

Molecular Formula

C34H70NO10P

Molecular Weight

683.9 g/mol

IUPAC Name

azanium;2,3-dihydroxypropyl 2,3-di(tetradecanoyloxy)propyl phosphate

InChI

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3

InChI Key

XDGIUHZTOUFLGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+]

Origin of Product

United States

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